2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 2-chloro-6-fluorophenyl group and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a suitable pyrido[1,2-a][1,3,5]triazin-4-one derivative is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may target the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]acetic acid
- 2-Chloro-6-fluoroanisole
- 2-Chloro-6-fluorophenyl methyl ether
Uniqueness
2-((2-chloro-6-fluorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique combination of a pyrido[1,2-a][1,3,5]triazin-4-one core with a 2-chloro-6-fluorophenyl group and a methylsulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3OS/c1-9-5-6-13-18-14(19-15(21)20(13)7-9)22-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFVJHTXPMFBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=C(C=CC=C3Cl)F)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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